molecular formula C19H17N B12930294 9-Phenyl-1,2,3,4-tetrahydroacridine CAS No. 10265-83-5

9-Phenyl-1,2,3,4-tetrahydroacridine

Cat. No.: B12930294
CAS No.: 10265-83-5
M. Wt: 259.3 g/mol
InChI Key: KVWQMXDWBOKOIH-UHFFFAOYSA-N
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Description

9-Phenyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and industrial applications. Acridine derivatives have been actively researched for their potential therapeutic properties, including anticancer, antibacterial, and antiprotozoal activities .

Preparation Methods

The synthesis of 9-Phenyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

9-Phenyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

9-Phenyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Properties

CAS No.

10265-83-5

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

9-phenyl-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C19H17N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2

InChI Key

KVWQMXDWBOKOIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C4=CC=CC=C4

Origin of Product

United States

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